2,4-Dimethoxybenzenesulfonamide
Overview
Description
2,4-Dimethoxybenzenesulfonamide is an organic compound with the molecular formula C8H11NO4S. It is a sulfonamide derivative characterized by the presence of two methoxy groups attached to a benzene ring and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybenzenesulfonamide typically involves the sulfonation of 2,4-dimethoxyaniline. The reaction is carried out by treating 2,4-dimethoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the sulfonation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonamide
- 5-Bromo-2-methoxybenzenesulfonamide
- N-(4-Bromophenyl)-4-methoxybenzenesulfonamide
Comparison: 2,4-Dimethoxybenzenesulfonamide is unique due to the presence of two methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological systems .
Properties
IUPAC Name |
2,4-dimethoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHCDRVTMABICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424260 | |
Record name | 2,4-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51770-71-9 | |
Record name | 2,4-dimethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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